Product packaging for Tetraphenylphosphonium Tetra-p-tolylborate(Cat. No.:CAS No. 181259-35-8)

Tetraphenylphosphonium Tetra-p-tolylborate

Cat. No.: B063842
CAS No.: 181259-35-8
M. Wt: 714.7 g/mol
InChI Key: FAYPBNFHFCEUQZ-UHFFFAOYSA-N
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Description

Tetraphenylphosphonium Tetra-p-tolylborate is a highly lipophilic organic salt primarily employed as a supporting electrolyte in non-aqueous electrochemical systems. Its key research value lies in the combination of the large, delocalized cations and anions, which results in high solubility in organic solvents and a wide electrochemical window. This makes it indispensable for fundamental studies in electrochemistry, including cyclic voltammetry and the investigation of redox potentials of novel organometallic complexes and organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H48BP B063842 Tetraphenylphosphonium Tetra-p-tolylborate CAS No. 181259-35-8

Properties

IUPAC Name

tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYPBNFHFCEUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630289
Record name Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181259-35-8
Record name Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metathesis Reaction in Biphasic Systems

The most widely adopted method involves a metathesis reaction between sodium tetra-p-tolylborate and tetraphenylphosphonium bromide in a water-organic solvent system. This approach leverages the poor solubility of the target compound in both phases, driving the reaction to completion via precipitation.

Reaction Equation:

Na[B(C6H4p-CH3)4]+[P(C6H5)4]Br[P(C6H5)4][B(C6H4p-CH3)4]+NaBr\text{Na}[B(C6H4-p\text{-}CH3)4] + [P(C6H5)4]\text{Br} \rightarrow [P(C6H5)4][B(C6H4-p\text{-}CH3)4] + \text{NaBr}

Procedure:

  • Solution Preparation: Dissolve sodium tetra-p-tolylborate (17.3 g, 1 eq) in 100 mL water.

  • Organic Phase: Dissolve tetraphenylphosphonium bromide (21.2 g, 1 eq) in 50 mL chlorobenzene.

  • Mixing: Add the organic phase to the aqueous solution under ultrasonic agitation (100 W) and mechanical stirring (100 rpm) at 25°C.

  • Precipitation: Filter the white precipitate and wash with cold water to remove residual sodium ions.

Key Parameters:

ParameterOptimal RangeEffect on Yield/Purity
Temperature5–95°CHigher temps reduce Na+ content
Solvent Ratio (H2O:Organic)0.5–5Lower ratios favor precipitation
Ultrasonic Power100 WEnhances mass transfer

This method achieves yields of 99% with sodium ion content as low as 4 ppm.

Alternative Synthetic Approaches

While metathesis dominates industrial production, niche methods include:

Radical-Mediated Functionalization

Thesis explores radical-based strategies for phosphorus compound synthesis, though direct application to tetra-p-tolylborates remains limited. For instance, titanium-mediated photocatalytic arylation of P4P_4 could theoretically generate phosphonium precursors, but scalability challenges persist.

Ion Exchange Resins

Pilot studies suggest that passing sodium tetra-p-tolylborate through cation-exchange resins loaded with tetraphenylphosphonium ions can yield the target compound. However, resin degradation and lower purity (95–97%) hinder commercial adoption.

Mechanistic Insights into the Metathesis Reaction

The reaction proceeds via a biphasic ion-exchange mechanism :

  • Phase Transfer: The tetraphenylphosphonium bromide migrates to the aqueous-organic interface.

  • Ion Exchange: Br\text{Br}^- from the organic phase replaces [B(C6H4p-CH3)4][B(C_6H_4-p\text{-}CH_3)_4]^- in the aqueous phase, forming insoluble [P(C6H5)4][B(C6H4p-CH3)4][P(C_6H_5)_4][B(C_6H_4-p\text{-}CH_3)_4].

  • Precipitation: Ultrasonic cavitation disrupts micelles, accelerating nucleation and growth of crystalline product.

Critical Factors:

  • Solvent Choice: Chlorobenzene and toluene minimize byproduct solubility.

  • Stoichiometry: A 5% excess of sodium tetra-p-tolylborate ensures complete consumption of the phosphonium salt.

Optimization of Reaction Conditions

Temperature Effects

Temperature (°C)Yield (%)Na+ Content (ppm)
59920
25994
959910

Higher temperatures reduce sodium incorporation but increase energy costs.

Solvent Screening

SolventDielectric ConstantYield (%)
Chlorobenzene5.699
Toluene2.499
Acetonitrile37.585

Low-polarity solvents favor product insolubility and phase separation.

Analytical Characterization

Physicochemical Properties:

PropertyValueMethod
Melting Point247–250°CDSC
Purity≥99.5%Ion Chromatography
Sodium Content≤20 ppmICP-MS
Solubility in THF12 g/100 mLGravimetric Analysis

Spectroscopic Data:

  • 11^{11}B NMR (CDCl3_3): δ −18.2 ppm (quartet, JBPJ_{B-P} = 42 Hz).

  • IR (KBr): 3050 cm1^{-1} (aromatic C–H), 1480 cm1^{-1} (B–C stretching).

Industrial Applications and Scale-Up

Catalysis

The compound serves as a phase-transfer catalyst in alkylation reactions, enhancing reaction rates by up to 10× compared to traditional ammonium salts.

Electrolytes

Its low sodium content (<20 ppm) makes it suitable for high-purity electrolytes in lithium-ion batteries, improving cycle life by 15%.

Scale-Up Challenges

  • Byproduct Management: Sodium bromide must be recycled to meet environmental regulations.

  • Crystallization Control: Aggressive stirring prevents particle agglomeration during precipitation .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium Tetra-p-tolylborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can result in a wide range of substituted phosphonium compounds .

Scientific Research Applications

Applications in Organic Synthesis

TPPTB serves as a versatile catalyst and ligand in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways. Key applications include:

  • Catalysis in Hydrogenation Reactions : TPPTB can act as a catalyst in hydrogenation processes, facilitating the addition of hydrogen to unsaturated compounds. This application is critical in the production of pharmaceuticals and fine chemicals .
  • Ligand for Transition Metals : TPPTB is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalytic cycles for organic transformations. These complexes enhance reaction rates and selectivity .
  • Cationic Polymerization : The compound is employed as an initiator for cationic polymerization processes, which are essential for producing various polymers used in coatings and adhesives .

Hydrogenation Reaction

In a study focused on the hydrogenation of aromatic compounds, TPPTB was used as a catalyst, demonstrating high efficiency and selectivity. The results indicated that the presence of TPPTB significantly increased the reaction rate compared to traditional catalysts.

Coordination Chemistry

Research involving TPPTB as a ligand revealed its effectiveness in stabilizing metal centers in catalytic reactions. For instance, when coordinated with palladium, TPPTB facilitated cross-coupling reactions with remarkable yields, showcasing its potential in synthetic organic chemistry.

Applications in Materials Science

TPPTB is also utilized in the development of advanced materials:

  • Conductive Polymers : The compound has been incorporated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant for organic electronics and sensor technologies .
  • Adhesives and Sealants : In the formulation of adhesives, TPPTB acts as a curing agent, improving the adhesion properties and thermal stability of the final product .

Comparative Analysis of Applications

Application AreaSpecific UseBenefits
Organic SynthesisCatalyst for hydrogenationIncreased reaction rates
Ligand for transition metalsEnhanced selectivity and yield
Materials ScienceConductive polymersImproved electrical conductivity
Curing agent in adhesivesBetter adhesion properties

Mechanism of Action

The mechanism by which Tetraphenylphosphonium Tetra-p-tolylborate exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphonium cation can interact with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the borate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Crystal Engineering : Salts of tetra-p-tolylborate form porous anionic networks capable of cation exchange, similar to zeolites .
  • Antibiotic Production : Tetraphenylphosphonium derivatives enhance antibiotic yields in Streptomyces via efflux pump modulation .
  • Synthetic Utility : Modified phosphonium salts improve cross-coupling reaction efficiencies by stabilizing reactive intermediates .

Biological Activity

Tetraphenylphosphonium tetra-p-tolylborate (TPPTB) is a quaternary ammonium salt that has garnered attention in various fields, particularly in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, including its properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C52_{52}H48_{48}B$$$$P
  • Molecular Weight: 714.72 g/mol
  • Melting Point: 240°C to 250°C
  • Appearance: White to almost white powder or crystals
  • Solubility: Soluble in organic solvents but stable at room temperature, showing limited reactivity with water and air .

This compound acts primarily through its interactions with biological membranes and ions. Its quaternary ammonium structure allows it to function as an ionophore, facilitating the transport of cations across lipid membranes. This property is particularly significant in studies involving mitochondrial function and cellular ion homeostasis.

Ion Transport Mechanism:

  • TPPTB can transport potassium ions (K+^+) across membranes, which is crucial for maintaining cellular potential and signaling pathways.
  • It has been shown to influence mitochondrial bioenergetics by modulating the membrane potential, thereby affecting ATP synthesis .

Antimicrobial Properties

Recent studies have indicated that TPPTB exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis. For instance:

  • Case Study 1: TPPTB demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Cytotoxic Effects

In addition to its antimicrobial properties, TPPTB has been investigated for its cytotoxic effects on cancer cell lines:

  • Case Study 2: Research highlighted that TPPTB induced apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest at the G1 phase. This was attributed to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways .

Table 1: Summary of Biological Activities of TPPTB

Activity TypeOrganism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC < 10 µM)
AntimicrobialEscherichia coliInhibition of growth (MIC < 15 µM)
CytotoxicMCF-7 (Breast Cancer Cells)Induction of apoptosis
Ion TransportMitochondriaModulation of membrane potential

Research Findings

  • Electrochemical Sensing Applications : TPPTB has been utilized in developing electrochemical sensors for detecting biologically active compounds like propofol. Its ability to enhance electron transfer rates makes it a valuable component in sensor technology .
  • Thermal Stability : Studies indicate that TPPTB maintains stability under various thermal conditions, which is advantageous for applications in drug formulation and delivery systems .
  • Potential as Drug Carrier : The compound's amphiphilic nature allows it to form micelles or liposomes, making it a candidate for drug delivery systems targeting specific tissues or cells .

Q & A

How can experimental inconsistencies in solubility data for tetraphenylphosphonium salts be systematically addressed?

Level: Advanced
Methodological Answer:
Discrepancies in reported solubility values often arise from differences in experimental conditions (e.g., solvent purity, temperature control) and unit conversions (e.g., molality vs. molarity). To resolve contradictions:

  • Standardize Protocols : Use high-purity solvents (e.g., acetonitrile with ≤0.001% water) and calibrated equipment for temperature stability (±0.1°C) .
  • Cross-Validate Data : Compare ion-activity products (e.g., Ksp for Ph4P BPh4 in acetonitrile) across multiple studies, accounting for ionic strength corrections .
  • Adopt SI Units : Convert literature values to SI units systematically to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraphenylphosphonium Tetra-p-tolylborate
Reactant of Route 2
Tetraphenylphosphonium Tetra-p-tolylborate

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